molecular formula C13H15N3O2 B15076594 Benzamide, N-[1-hydroxymethyl-2-(1H-imidazol-4-yl)ethyl]-

Benzamide, N-[1-hydroxymethyl-2-(1H-imidazol-4-yl)ethyl]-

Cat. No.: B15076594
M. Wt: 245.28 g/mol
InChI Key: IPXIXUBJMUPCMK-UHFFFAOYSA-N
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Description

N-[(1S)-2-hydroxy-1-(1H-imidazol-4-ylmethyl)ethyl]benzamide is a compound that features a benzamide group linked to a hydroxyethyl chain, which is further connected to an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1S)-2-hydroxy-1-(1H-imidazol-4-ylmethyl)ethyl]benzamide typically involves the coupling of a benzamide derivative with an imidazole-containing intermediate. One common method involves the use of N-Benzoyl-L-histidinol as a starting material . The reaction conditions often include the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(1S)-2-hydroxy-1-(1H-imidazol-4-ylmethyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) can be used.

    Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a reduced imidazole derivative.

    Substitution: Formation of substituted benzamide derivatives.

Scientific Research Applications

N-[(1S)-2-hydroxy-1-(1H-imidazol-4-ylmethyl)ethyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1S)-2-hydroxy-1-(1H-imidazol-4-ylmethyl)ethyl]benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. Additionally, the benzamide group can interact with proteins, potentially inhibiting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    N-Benzoyl-L-histidinol: A precursor in the synthesis of N-[(1S)-2-hydroxy-1-(1H-imidazol-4-ylmethyl)ethyl]benzamide.

    Imidazole derivatives: Compounds containing the imidazole ring, which share similar chemical properties.

    Benzamide derivatives: Compounds containing the benzamide group, which may have similar biological activities.

Uniqueness

N-[(1S)-2-hydroxy-1-(1H-imidazol-4-ylmethyl)ethyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the hydroxyethyl chain and the imidazole ring allows for versatile interactions with various molecular targets, making it a valuable compound in research and potential therapeutic applications .

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

N-[1-hydroxy-3-(1H-imidazol-5-yl)propan-2-yl]benzamide

InChI

InChI=1S/C13H15N3O2/c17-8-12(6-11-7-14-9-15-11)16-13(18)10-4-2-1-3-5-10/h1-5,7,9,12,17H,6,8H2,(H,14,15)(H,16,18)

InChI Key

IPXIXUBJMUPCMK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CC2=CN=CN2)CO

Origin of Product

United States

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